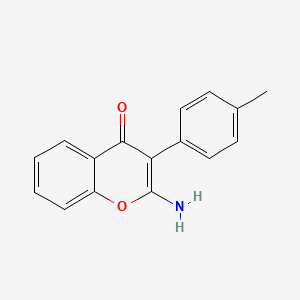

2-amino-3-(4-methylphenyl)-4H-chromen-4-one

Description

Properties

IUPAC Name |

2-amino-3-(4-methylphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-10-6-8-11(9-7-10)14-15(18)12-4-2-3-5-13(12)19-16(14)17/h2-9H,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAALNTDDHBNKFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(OC3=CC=CC=C3C2=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

NS-Doped Graphene Oxide Quantum Dots (GOQDs) as Catalysts

A groundbreaking approach involves the use of nitrogen-sulfur-doped graphene oxide quantum dots (NS-doped GOQDs) as catalysts. In a one-pot, three-component reaction, aromatic aldehydes, malononitrile, and resorcinol (or β-naphthol/dimedone) are combined in ethanol with 30 mg of NS-doped GOQDs. The reaction proceeds at room temperature, achieving yields up to 98% within 2 hours. The NS-doped GOQDs are synthesized via a bottom-up method by condensing citric acid with thiourea at 185 $$^{\circ}$$C, enabling efficient water elimination. This method is lauded for its rapid kinetics, minimal catalyst loading, and environmental sustainability due to ethanol’s low toxicity.

Expanded Perlite as a Green Catalyst

Expanded Perlite, a porous volcanic glass, has been employed as a heterogeneous catalyst for synthesizing 2-amino-4H-chromenes. The reaction involves 4-methylbenzaldehyde, malononitrile, and α-naphthol in water, yielding the target compound with high selectivity. The catalyst’s high surface area and recyclability (up to five cycles without significant activity loss) make this method cost-effective and eco-friendly.

DBU and 3-Nitrophenylboronic Acid Catalysis

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 3-nitrophenylboronic acid are effective catalysts for chromene synthesis. Under reflux conditions in water, DBU facilitates the condensation of 4-methylbenzaldehyde, malononitrile, and 1-naphthol, achieving yields exceeding 90%. Similarly, 3-nitrophenylboronic acid enables the reaction in ethanol at 70 $$^{\circ}$$C, offering mild conditions and easy product isolation. Both methods avoid toxic solvents and emphasize atom economy.

Organocatalytic Approaches

Diethylamine-Mediated Synthesis

Diethylamine serves as a dual-purpose base and catalyst in ethanol under reflux. The reaction mechanism involves Knoevenagel condensation between 4-methylbenzaldehyde and malononitrile, followed by Michael addition with resorcinol and cyclization. This method produces 2-amino-3-(4-methylphenyl)-4H-chromen-4-one in 85–92% yield, with diethylamine being recoverable via distillation.

Potassium Phthalimide-N-Oxyl (PoPINO) Catalysis

PoPINO, a metal-free organocatalyst, enables the synthesis in aqueous media. A mixture of 4-methylbenzaldehyde, ethyl cyanoacetate, and dimedone reacts with 5 mol% PoPINO at 60 $$^{\circ}$$C, yielding 89% product within 1.5 hours. The catalyst’s electron-deficient phthalimide moiety enhances electrophilic activation, while the N-oxyl group stabilizes intermediates via hydrogen bonding.

Piperidine-Catalyzed Room-Temperature Synthesis

Piperidine (0.2 equiv) in ethanol at room temperature facilitates the three-component reaction of 4-methylbenzaldehyde, malononitrile, and 3,4-methylenedioxyphenol. After 20 hours, the crude product is purified via flash chromatography (n-hexane/EtOAc, 8:2), achieving 78% yield. This method is ideal for heat-sensitive substrates but requires longer reaction times.

Solvent and Reaction Condition Optimization

Solvent Effects

Ethanol and water are the predominant solvents. Ethanol enhances solubility of aromatic aldehydes, while water improves green metrics. For example, DBU-catalyzed reactions in water achieve 91% yield vs. 88% in ethanol. Polar aprotic solvents like DMF are avoided due to side reactions.

Mechanistic Insights and Computational Validation

Density functional theory (DFT) calculations on analogous chromenes reveal that the reaction proceeds via:

- Knoevenagel condensation : Formation of the α,β-unsaturated nitrile intermediate.

- Michael addition : Attack by the phenolic oxygen on the nitrile carbon.

- Cyclization : Intramolecular nucleophilic attack to form the 4H-chromene ring.

HOMO-LUMO energy gaps (ΔE = 4.2–4.8 eV) indicate favorable charge transfer during cyclization.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(4-methylphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the chromenone ring to chromanone derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the chromenone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, chromanones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Numerous studies have evaluated the anticancer potential of 2-amino-3-(4-methylphenyl)-4H-chromen-4-one derivatives. The compound has shown significant cytotoxic activity against various cancer cell lines, including MDA-MB-231 (breast cancer), MCF-7 (breast cancer), and T47D (breast cancer). For example, derivatives exhibited IC50 values lower than 30 μg/mL, indicating strong growth inhibition comparable to established anticancer agents like etoposide .

Antifungal Properties

Research has also indicated that certain chromene derivatives can inhibit fungal growth by targeting specific enzymes involved in fungal cell proliferation. This makes them potential candidates for antifungal drug development .

Enzyme Inhibition

The compound has been studied for its ability to inhibit topoisomerase and cytochrome enzymes, which are crucial in the replication of both cancerous and fungal cells. This dual-targeting mechanism enhances its therapeutic profile in treating malignancies and fungal infections .

Case Study 1: Anticancer Evaluation

A study synthesized a series of 2-amino-4-(nitroalkyl)-4H-chromenes and evaluated their cytotoxic effects against several cancer cell lines. The results indicated that some derivatives were more potent than etoposide, showcasing their potential as new anticancer agents .

Case Study 2: Antifungal Testing

In vitro tests demonstrated that specific derivatives of this compound exhibited significant antifungal activity against strains like Candida albicans. The mechanism involved enzyme inhibition, which is critical for fungal cell survival .

Mechanism of Action

The mechanism of action of 2-amino-3-(4-methylphenyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to the observed biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer effects.

Comparison with Similar Compounds

3-(4-Methylphenyl)-4H-chromen-4-one

- Structure: Lacks the amino group at position 2.

- Synthesis: Prepared via condensation of 2-hydroxyacetophenone and 4-methylbenzaldehyde, followed by cyclization .

2-(4-Chlorophenyl)-3-hydroxy-4H-chromen-4-one

- Structure : Chloro substituent at the 4-position of the phenyl ring and a hydroxyl group at position 3.

- Bioactivity : Demonstrated anti-inflammatory and antioxidant properties in pharmacological screens .

- Key Differences : The electron-withdrawing chloro group enhances electrophilicity, which may increase reactivity in biological systems compared to the electron-donating methyl group in the target compound .

7-Hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one

- Structure : Methoxy group at the 2-position of the phenyl ring and hydroxyl group at position 5.

Pharmacological Activity Comparison

Antioxidant Activity

- 3-Hydroxy-2-(substituted phenyl)-4H-chromen-4-ones: Compounds with nitro (NO₂) or chloro (Cl) substituents on the phenyl ring showed significant DPPH radical scavenging activity. For example, 3-hydroxy-2-(3-nitrophenyl)-4H-chromen-4-one exhibited an IC₅₀ of 12.3 μM, comparable to ascorbic acid .

Anti-inflammatory Activity

Antimicrobial Activity

- 3-(3-Bromo-4-oxo-4H-chromen-2-yl)-4H-chromen-4-one : Exhibited MIC values of 8–16 μg/mL against Staphylococcus aureus and Escherichia coli .

- Amino Group Impact: The basic amino group may enhance solubility in bacterial cell membranes, but steric effects from the 4-methylphenyl group could limit efficacy.

Physicochemical Properties

Solubility and Stability

- Hydroxyl vs. Amino Groups: Hydroxyl-substituted chromenones (e.g., 7-hydroxy derivatives) form intramolecular hydrogen bonds, improving stability but reducing solubility. The amino group in the target compound may increase water solubility due to protonation under physiological conditions .

- Methylphenyl vs.

Crystallographic Data

- 2-(4-Methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one : Exhibits π-π stacking interactions (Cg–Cg distance: 3.501 Å) and intramolecular C–H···O bonds, stabilizing the crystal lattice .

- Amino Group Impact: The amino substituent in the target compound may introduce additional hydrogen-bonding networks, altering melting points and crystallinity.

Biological Activity

2-Amino-3-(4-methylphenyl)-4H-chromen-4-one is a synthetic compound belonging to the chromone family, characterized by its unique chromene core structure. This compound has attracted considerable attention in medicinal chemistry due to its diverse biological activities, including antimicrobial , anticancer , and anti-inflammatory properties. This article explores the biological activity of this compound, detailing its mechanisms of action, comparative studies, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is . It features:

- An amino group at position 2,

- A 4-methylphenyl substituent at position 3,

- A carbonyl group at position 4.

This structure contributes to its reactivity and interaction with various biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:

- Inhibition of Cell Proliferation : The compound may inhibit cell growth by interfering with cell cycle progression.

- Induction of Apoptosis : It can trigger programmed cell death through modulation of apoptosis-related signaling pathways.

- Antioxidant Activity : The compound exhibits significant antioxidant properties, protecting cells from oxidative stress and damage.

Anticancer Activity

Research has demonstrated that this compound exhibits potent anticancer effects against various cancer cell lines. For instance:

- Cytotoxicity Studies : In vitro studies have shown that the compound inhibits the growth of breast cancer cell lines (e.g., MDA-MB-231, MCF-7) with IC50 values typically below 30 μg/mL, comparable to standard chemotherapy agents like etoposide .

- Mechanistic Insights : The anticancer activity is believed to result from the inhibition of specific kinases and interaction with DNA, leading to reduced proliferation and increased apoptosis in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Broad-Spectrum Activity : It demonstrates significant activity against various bacterial strains, suggesting potential use in treating infections .

Anti-inflammatory Properties

This compound has been reported to exhibit anti-inflammatory effects:

- Inhibition of COX Enzymes : Studies indicate that it can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation .

Comparative Studies

A comparative analysis with structurally similar compounds reveals unique properties of this compound:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Amino-4H-chromen-4-one | Amino group at position 2 | Broad spectrum of biological activities |

| 3-Hydroxyflavone | Hydroxy group at position 3 | Notable antioxidant properties |

| 7-Hydroxychromone | Hydroxy group at position 7 | Significant anti-inflammatory effects |

This table highlights how the structural variations influence the biological activity and therapeutic potential of chromone derivatives.

Case Studies and Research Findings

Several studies have focused on synthesizing derivatives of this compound and evaluating their biological activities:

- Synthesis and Cytotoxicity Evaluation : A study synthesized various derivatives and tested them against multiple cancer cell lines. Compounds showed IC50 values significantly lower than standard treatments, indicating higher efficacy .

- Mechanistic Studies : Research involving molecular docking has elucidated the binding interactions between the compound and target enzymes, providing insights into its mechanism of action .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-amino-3-(4-methylphenyl)-4H-chromen-4-one, and how are reaction conditions optimized?

- Methodology : The compound can be synthesized via cyclization of (E)-3-(4-methylphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one intermediates. A typical procedure involves reacting the chalcone precursor with NaOH and H₂O₂ in ethanol under controlled temperatures (0–25°C), followed by acidification to precipitate the product . Optimization includes adjusting molar ratios (e.g., 1:3 chalcone-to-oxidant) and solvent selection (ethanol or DMF) to improve yields (reported ~19% over two steps) .

Q. How is X-ray crystallography utilized to determine the molecular structure of this compound?

- Methodology : Single-crystal X-ray diffraction is performed using SHELX programs (e.g., SHELXT for solution, SHELXL for refinement). Key parameters include resolving partial occupancies (e.g., disordered Cl/H atoms) and analyzing π-π stacking interactions (3.5 Å interplanar distances) to stabilize the crystal lattice . Data collection involves cryogenic cooling (e.g., 100 K) and Mo-Kα radiation (λ = 0.71073 Å) .

Q. What spectroscopic techniques are critical for characterizing this chromenone derivative?

- Methodology :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methylphenyl at C3, amino at C2). Aromatic protons appear as doublets in δ 6.8–8.2 ppm .

- FT-IR : Stretching vibrations for C=O (1650–1680 cm⁻¹) and NH₂ (3350–3450 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disorder, twinning) be resolved during refinement?

- Methodology : Use SHELXL’s PART instruction to model partial occupancies (e.g., Cl/H disorder with 0.947:0.053 ratio) . For twinning, apply TWIN/BASF commands to refine twin laws. Validate with R-factor convergence (<5% discrepancy) and Fo/Fc difference maps .

Q. What computational approaches predict the compound’s bioactivity, and how are docking studies designed?

- Methodology : Molecular docking (AutoDock Vina, Schrödinger Suite) screens against targets (e.g., kinases, DNA topoisomerases). Parameters include grid box sizing (20 ų), Lamarckian GA algorithms, and binding affinity validation via MD simulations (100 ns) .

Q. How do substituent variations (e.g., amino vs. hydroxy groups) impact electronic properties and reactivity?

- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. Amino groups increase electron density at C2, enhancing nucleophilic attack susceptibility .

Q. What strategies mitigate low yields in large-scale synthesis?

- Methodology : Optimize via microwave-assisted synthesis (e.g., 100°C, 30 min) or catalyst screening (e.g., K₂CO₃ in DMF for alkylation steps). Purification via flash chromatography (silica gel, hexane/EtOAc gradient) improves purity (>95%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.